Disofenin
CAS No.: 65717-97-7
Cat. No.: VC20767355
Molecular Formula: C18H26N2O5
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65717-97-7 |
---|---|
Molecular Formula | C18H26N2O5 |
Molecular Weight | 350.4 g/mol |
IUPAC Name | 2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid |
Standard InChI | InChI=1S/C18H26N2O5/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25) |
Standard InChI Key | UDUSOMRJOPCWHT-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O |
Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O |
Chemical Characteristics and Structure
Chemical Identity and Nomenclature
Disofenin is identified by the Chemical Abstracts Service (CAS) registry number 65717-97-7 . It has numerous synonyms in scientific literature, including N-(2,6-diisopropylphenylcarbamoylmethyl)iminodiacetic acid, disofenine, N-(2,6-DIISOPROPYLPHENYL-CARBAMOYLMETHYL)IMINODIACETIC ACID, and 2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid . The compound is also sometimes referred to as DISIDA in clinical settings, particularly when discussing its technetium-labeled form . The official CAS nomenclature for disofenin is N-[2-[[2,6-Bis(1-methylethyl)phenyl]amino]2-oxoethyl]-N-(carboxymethyl)glycine .
Structural Formula and Properties
Disofenin has the molecular formula C18H26N2O5 with a precise molecular weight of 350.41 grams per mole . The percent composition by element is carbon (61.70%), hydrogen (7.48%), nitrogen (7.99%), and oxygen (22.83%) . The compound features an iminodiacetic acid core with a substituted phenyl ring, specifically containing two isopropyl groups at positions 2 and 6 . This unique structural arrangement contributes to its specific binding properties and pharmacokinetic behavior in the body.
The following table summarizes the key physical and chemical properties of disofenin:
Structural Characteristics
Disofenin's structure includes a phenyl ring with two isopropyl groups at positions 2 and 6, an amide linkage, and an iminodiacetic acid moiety . This configuration creates a multidentate ligand capable of forming stable complexes with certain metals, particularly technetium-99m, which is crucial for its application in nuclear medicine . The presence of nitrogen donor atoms in the structure enables effective coordination with transition metals, contributing to its utility as a radiopharmaceutical precursor .
Synthesis and Preparation
Cold-Unit Doses Preparation
For clinical applications, disofenin is prepared as cold-unit doses (CUDs) that can be radiolabeled with technetium-99m prior to administration. A study by Cheng et al. evaluated the feasibility of preparing disofenin cold-unit doses in syringe form for convenient clinical use . In this procedure, disofenin reagent kits were reconstituted with normal saline and divided into single-unit doses according to the manufacturer's recommended volume . These prepared doses were immediately frozen at -10°C after preparation for storage and later use.
The study demonstrated that disofenin CUDs could be stored for extended periods and still produce acceptable technetium-99m labeled products when needed . This approach offers practical benefits for nuclear medicine departments by allowing advance preparation and storage of doses, reducing preparation time during clinical hours.
Pharmaceutical Formulation
Component | Quantity |
---|---|
Disofenin | 20 mg |
Stannous Chloride (SnCL2- 2H2O), minimum | 0.24 mg |
Total Tin (as SnCL2- 2H2O), maximum | 0.6 mg |
The pH of the solution is adjusted to between 4-5 with hydrochloric acid and/or sodium hydroxide prior to lyophilization . The contents of the vial are lyophilized and stored under nitrogen to maintain stability and prevent oxidation of the stannous component, which is crucial for the subsequent labeling process .
Pharmacological Properties
Mechanism of Action
Technetium-99m labeled disofenin functions as a hepatobiliary imaging agent due to its selective uptake by hepatocytes followed by excretion into the biliary system . The compound is transported in the blood, primarily extracted by hepatocytes, and then excreted into the bile without significant metabolism. This selective pathway makes it ideal for visualizing the hepatobiliary tract and identifying obstructions or functional abnormalities.
Pharmacokinetics and Biodistribution
The pharmacokinetic properties of disofenin have been studied by several researchers, including I.A. Fraser et al. in the European Journal of Nuclear Medicine (1988) and J.E. Love et al. in the same journal . After intravenous administration, technetium-99m disofenin is rapidly cleared from the bloodstream and concentrated in the liver. The compound then follows the normal pathway of biliary excretion, allowing for visualization of the bile ducts, gallbladder, and intestinal tract over time.
The biodistribution of disofenin was initially reported by G. Subramanian et al. in Nuklearmedizin Suppl. (1978) . The distribution coefficient between ethylene dichloride and water has been measured at 0.0086, indicating its limited lipophilicity . This property contributes to its specific pattern of biodistribution and target organ specificity.
Clinical Applications
Diagnostic Uses
Technetium-99m disofenin is primarily used as a diagnostic aid in nuclear medicine, specifically as a radioactive imaging agent for hepatobiliary scintigraphy . It helps clinicians evaluate:
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Patency of the biliary system
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Detection of bile duct obstruction
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Assessment of gallbladder function
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Evaluation of acute cholecystitis
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Monitoring of liver transplant function
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Diagnosis of biliary atresia in infants
Clinical Evaluation Studies
Clinical evaluation of disofenin as a hepatobiliary imaging agent was conducted by R.C. Stadalnik et al., with results published in Radiology in 1981 . These studies established the efficacy and safety profile of the compound for clinical use. The radiochemical purity of technetium-99m disofenin preparations has been studied using chromatographic techniques by A.M. Zimmer et al. in the European Journal of Nuclear Medicine (1982) . This work helped establish quality control standards for the radiopharmaceutical preparation.
Physical Characteristics of Technetium-99m Disofenin
Radiation Properties
Technetium-99m, the radionuclide used to label disofenin, decays by isomeric transition with a physical half-life of 6.02 hours . The main photon emission useful for detection and imaging has an energy of 140.5 keV, with approximately 89.07% of disintegrations producing this gamma ray . This energy is ideal for gamma camera imaging, providing good resolution while maintaining reasonable radiation safety parameters.
The specific gamma ray constant for technetium-99m is 5.4 microcoulombs/kg-MBq-hr (0.78R/mCi-hr) at 1 cm distance . This information is crucial for radiation safety planning and dose calculations.
Radiation Attenuation
The radiation attenuation properties of technetium-99m disofenin are important for both imaging considerations and radiation protection. The first half-value layer (the thickness of material required to reduce the radiation intensity by half) is 0.017 cm of lead . This relatively thin layer of shielding is practical for clinical handling while providing adequate radiation protection.
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